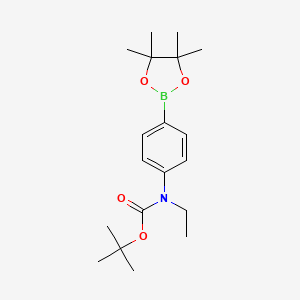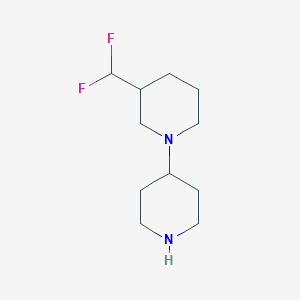
3-(Difluoromethyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,4’-bipiperidine typically involves the introduction of the difluoromethyl group into a bipiperidine scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. For example, the reaction of a bipiperidine derivative with a difluorocarbene source under appropriate conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1,4’-bipiperidine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-1,4’-bipiperidine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different physicochemical properties and biological activities.
3-(Fluoromethyl)-1,4’-bipiperidine: Contains a single fluorine atom in the methyl group, resulting in distinct reactivity and applications.
Uniqueness
3-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H20F2N2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)9-2-1-7-15(8-9)10-3-5-14-6-4-10/h9-11,14H,1-8H2 |
Clé InChI |
BRRHOYYZCXVRPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2CCNCC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)


![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
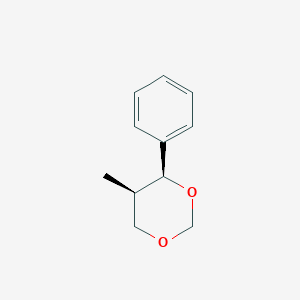
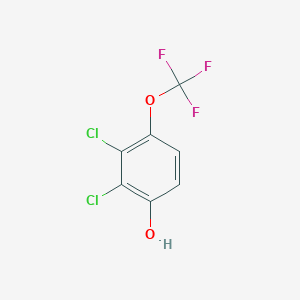
![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)

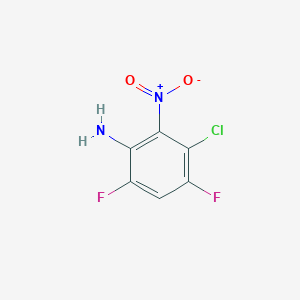
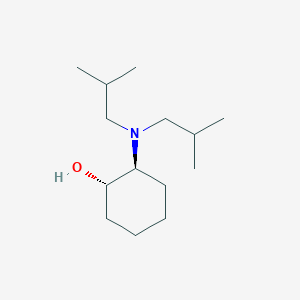
![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)
